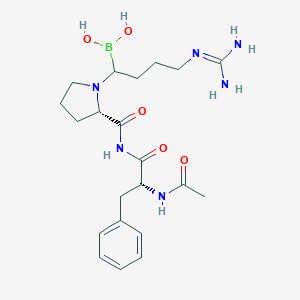![molecular formula C11H9NO3 B038251 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione CAS No. 112646-14-7](/img/structure/B38251.png)
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione is a heterocyclic compound that has attracted the attention of scientists due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and transcription. Additionally, this compound can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
生化学的および生理学的効果
Studies have shown that 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione can have various biochemical and physiological effects on cells. This compound can induce apoptosis in cancer cells, and it can also inhibit the growth of bacterial and fungal strains. Additionally, this compound can induce the production of ROS in cells, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One of the main advantages of using 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione in lab experiments is its potential as a cytotoxic and antimicrobial agent. This compound can be used to study the mechanisms of cell death and the effects of oxidative stress on cells. However, one of the main limitations of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are necessary to avoid unwanted side effects.
将来の方向性
There are many potential future directions for the study of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione. One potential direction is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science. Finally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize these effects.
合成法
The synthesis of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione has been achieved using different methods. One of the most common methods is the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroformate, followed by the reaction of the resulting intermediate with ethyl 2-oxo-4-phenylbutyrate. Another method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone.
科学的研究の応用
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione has been extensively studied for its potential applications in various fields of science. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against various bacterial and fungal strains.
特性
CAS番号 |
112646-14-7 |
|---|---|
製品名 |
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione |
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC名 |
3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,10-dione |
InChI |
InChI=1S/C11H9NO3/c13-9-4-5-12-10-7(6-15-11(12)14)2-1-3-8(9)10/h1-3H,4-6H2 |
InChIキー |
CJCAYZAFFOFWCS-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(COC2=O)C=CC=C3C1=O |
正規SMILES |
C1CN2C3=C(COC2=O)C=CC=C3C1=O |
同義語 |
1H,3H,7H-Pyrido[3,2,1-ij][3,1]benzoxazine-3,7-dione, 5,6-dihydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



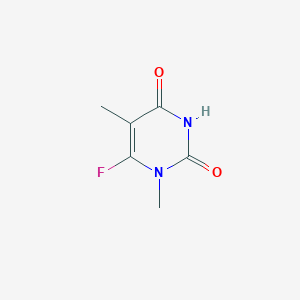
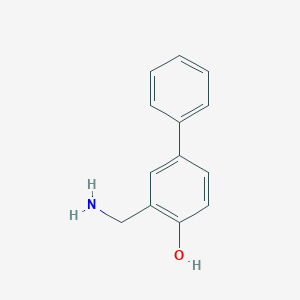
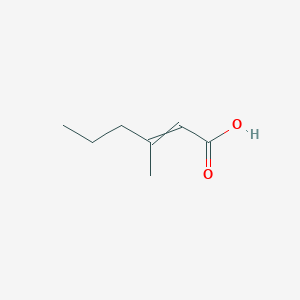
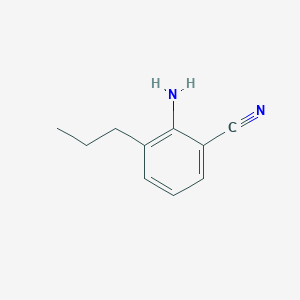

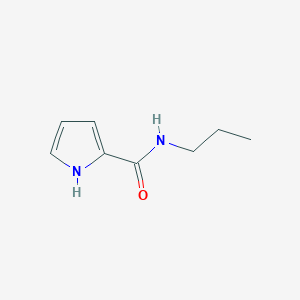
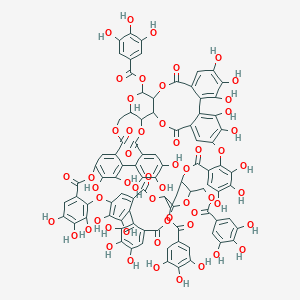
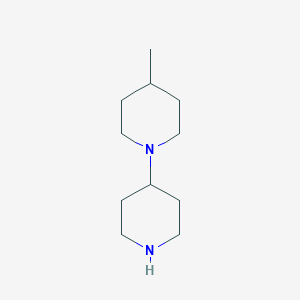
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
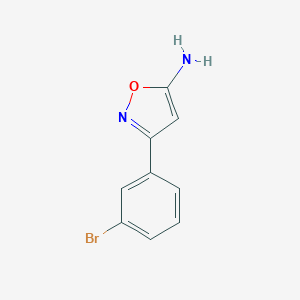
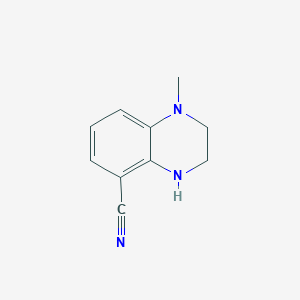
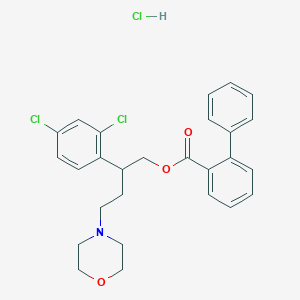
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
